1-[2-(1,3-Dioxan-2-yl)ethyl]-4-nitro-1H-pyrazole
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Overview
Description
The compound “1-[2-(1,3-Dioxan-2-yl)ethyl]-4-nitro-1H-pyrazole” is an organic compound containing a 1,3-dioxane ring, an ethyl group, and a 4-nitro-1H-pyrazole group . The 1,3-dioxane ring is a type of acetal, a functional group that can be used as a protective group in organic synthesis . The nitro group is a functional group that consists of one nitrogen atom and two oxygen atoms. It’s often used in the synthesis of explosives, but also has applications in pharmaceuticals and dyes. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two nitrogen atoms. Pyrazoles are well-known in medicinal chemistry for their biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,3-dioxane ring, an ethyl group, and a 4-nitro-1H-pyrazole group. The 1,3-dioxane ring is a six-membered ring with two oxygen atoms. The ethyl group is a simple alkyl group consisting of two carbon atoms. The 4-nitro-1H-pyrazole group is a more complex group, consisting of a five-membered ring with two nitrogen atoms and a nitro group attached .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The 1,3-dioxane ring could potentially undergo reactions such as ring-opening or substitution, depending on the conditions . The nitro group could potentially be reduced to an amino group, or it could participate in other reactions depending on the specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the 1,3-dioxane ring, the ethyl group, and the 4-nitro-1H-pyrazole group would all influence its properties. For example, the presence of the nitro group could potentially make the compound more reactive .Scientific Research Applications
Synthesis of Enamides
Enamides: are valuable intermediates in organic synthesis due to their versatility in various chemical transformations. The compound can be utilized in a Grignard addition-acylation method for the preparation of enamides . This application is significant in the synthesis of complex molecules and pharmaceuticals.
Preparation of Trisubstituted Allenes
Trisubstituted allenes: are compounds with a unique structure that have applications in material science and as building blocks in organic synthesis. The compound can react with propargylic ammonium salts to prepare trisubstituted allenes , which can be further used to create polymers or as intermediates in the synthesis of biologically active molecules.
Antimalarial Drug Synthesis
The fight against malaria has been bolstered by the development of new antimalarial drugs. One of the key synthetic steps in the synthesis of febrifugine-based antimalarial drugs involves the use of this compound . Febrifugine is a natural product known for its potent antimalarial properties.
Grignard Reagents
Grignard reagents: Grignard reagents are a staple in organic chemistry laboratories for carbon-carbon bond formation. The subject compound can act as a precursor to , which are essential for reactions such as nucleophilic additions to carbonyl groups .
Organic Synthesis of Fine Chemicals
The compound has potential applications in the synthesis of fine chemicals, which are pure, single chemical substances produced in limited quantities by multipurpose plants . These chemicals find use in specialized applications such as pharmaceuticals, biotechnology, and industrial research.
Industrial Applications
In the industrial sector, the compound’s derivatives could be used in the production of materials with specific properties or in the development of new chemical processes . The versatility of the dioxane ring in the compound provides a platform for creating a wide range of industrial chemicals.
Research in Material Science
Material science research often requires novel compounds with unique properties. The compound could be used to synthesize new materials with potential applications in electronics, coatings, and other advanced materials .
Pharmaceutical Intermediates
Lastly, the compound could serve as an intermediate in the pharmaceutical industry. Its structural features make it suitable for the synthesis of various pharmaceutical agents, potentially leading to the development of new medications .
Future Directions
The future research directions for this compound would likely depend on its intended use or biological activity. Potential areas of interest could include exploring its reactivity, studying its potential biological activity, or investigating its potential applications in fields such as medicinal chemistry or materials science .
properties
IUPAC Name |
1-[2-(1,3-dioxan-2-yl)ethyl]-4-nitropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c13-12(14)8-6-10-11(7-8)3-2-9-15-4-1-5-16-9/h6-7,9H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVUUTRIYVAEND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCN2C=C(C=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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